A-L-Rhamnopyranosylphenyl*isothiocyanate
Description
Overview of Isothiocyanates (ITCs) as Bioactive Natural Products
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds recognized for their significant biological activities. amerigoscientific.commdpi.com Characterized by the presence of the -N=C=S functional group, these compounds are largely responsible for the pungent flavor and aroma of cruciferous vegetables such as broccoli, kale, watercress, and cabbage. amerigoscientific.comfoodandnutritionjournal.org Scientific interest in ITCs has grown substantially due to their potential health benefits, which include anticarcinogenic, anti-inflammatory, antioxidant, and antimicrobial properties. mdpi.comfoodandnutritionjournal.org
These bioactive molecules are not present in their active form within intact plants. foodandnutritionjournal.org Instead, they exist as stable, inactive precursors called glucosinolates. foodandnutritionjournal.orgoregonstate.edu The diverse biological effects of ITCs are attributed to their ability to modulate various cellular pathways. For instance, they can activate the Nrf2 pathway, which is crucial for antioxidant and detoxification processes, and inhibit the NF-κB pathway, contributing to their anti-inflammatory effects. amerigoscientific.com Well-studied examples like sulforaphane (B1684495) from broccoli and phenethyl isothiocyanate (PEITC) from watercress have been the focus of numerous studies for their disease-preventive potential. oregonstate.edunih.gov
Glucosinolate-Myrosinase System and Isothiocyanate Formation in Plants
The formation of isothiocyanates in plants is a classic example of a two-component defense system, often referred to as the "mustard oil bomb". nih.govmdpi.com This system involves the physical separation of glucosinolates (the substrate) from the myrosinase enzyme (β-thioglucosidase) in intact plant cells. oregonstate.edunih.gov Glucosinolates are sulfur-containing secondary metabolites that are chemically stable and biologically inactive. foodandnutritionjournal.orgnih.gov
When the plant tissue is damaged, for example by chewing, cutting, or pest attack, the cellular compartments are disrupted. oregonstate.edumdpi.com This disruption allows myrosinase to come into contact with glucosinolates, catalyzing their hydrolysis. oregonstate.eduresearchgate.net This enzymatic reaction cleaves the thioglucosidic bond, releasing glucose and an unstable aglycone intermediate. researchgate.net This intermediate then spontaneously rearranges to form various biologically active products, primarily isothiocyanates. nih.govfrontiersin.org The specific type of isothiocyanate formed depends on the structure of the side chain of the parent glucosinolate. oregonstate.edu Factors such as pH and the presence of certain proteins can also influence the nature of the final breakdown product. researchgate.netresearchgate.net
Significance of Glycosylated Isothiocyanates in Scientific Inquiry
While many well-known isothiocyanates like sulforaphane are aglycones (lacking a sugar moiety), a distinct and important subgroup is the glycosylated isothiocyanates. These compounds retain a sugar molecule as part of their structure, which significantly influences their chemical and physical properties. A prime example is the family of Moringa isothiocyanates, derived from the tropical plant Moringa oleifera. mdpi.com
The precursor for these compounds, such as glucomoringin (B13425989), is a glycosylated glucosinolate. nih.gov Upon hydrolysis, it yields a glycosylated isothiocyanate, 4-[(α-L-rhamnosyloxy)benzyl] isothiocyanate, which is unique for having an additional sugar group. mdpi.com This glycosylation imparts distinct characteristics; for instance, Moringa isothiocyanates are solid and relatively stable at room temperature, in contrast to the volatile, liquid nature of compounds like sulforaphane and PEITC. mdpi.com The presence of the sugar moiety can affect the compound's solubility, stability, and interaction with biological targets, making glycosylated ITCs a subject of growing scientific investigation for their unique therapeutic potential. mdpi.com
Research Context of A-L-Rhamnopyranosylphenyl Isothiocyanate
α-L-Rhamnopyranosylphenyl isothiocyanate, more commonly referred to in the literature as 4-[(α-L-rhamnosyloxy)benzyl] isothiocyanate, is the principal bioactive isothiocyanate derived from Moringa oleifera. mdpi.com It is formed from the hydrolysis of its precursor glucosinolate, glucomoringin. nih.gov Research into this specific glycosylated isothiocyanate has highlighted its potent anti-inflammatory and antioxidative effects. mdpi.com
Studies have shown that its biological activities are often mediated through the activation of the Nrf2 signaling pathway. mdpi.com For example, in human renal cells, it has been shown to upregulate the expression of Nrf2-dependent genes like NQO1 and HO-1. mdpi.com Furthermore, transcriptomic analysis has revealed its capacity to suppress inflammation by reducing the expression of inflammatory cytokines such as TNF-α and IL-6, while simultaneously increasing Nrf2 gene expression and its accumulation in the cell nucleus. mdpi.com These findings position α-L-Rhamnopyranosylphenyl isothiocyanate as a compound of significant interest in the study of chronic inflammatory conditions and neurodegenerative disorders, where Nrf2 activation plays a crucial protective role. mdpi.com
Data Tables
Table 1: Comparison of Selected Isothiocyanates This table is interactive. You can sort the columns by clicking on the headers.
| Isothiocyanate Name | Common Abbreviation | Natural Precursor (Glucosinolate) | Common Plant Source(s) | Key Structural Feature |
|---|---|---|---|---|
| Sulforaphane | SFN | Glucoraphanin | Broccoli, Cabbage | Aliphatic chain with sulfinyl group |
| Phenethyl Isothiocyanate | PEITC | Gluconasturtiin | Watercress, Cabbage | Aromatic (phenethyl) group |
| Benzyl (B1604629) Isothiocyanate | BITC | Glucotropaeolin | Garden cress, Papaya | Aromatic (benzyl) group |
| Allyl Isothiocyanate | AITC | Sinigrin | Mustard, Horseradish, Wasabi | Allyl group |
Table 2: Research Findings on 4-[(α-L-rhamnosyloxy)benzyl] Isothiocyanate This table summarizes key research findings related to the specified compound.
| Research Area | Key Finding | Associated Cellular Pathway | Reference |
|---|---|---|---|
| Anti-inflammatory Activity | Suppresses expression of inflammatory cytokines (TNF-α, IL-1β, IL-6). | Inhibition of NF-κB activity | mdpi.com |
| Antioxidant Response | Upregulates expression of antioxidant genes (NQO1, HO-1, GCLC). | Activation of Nrf2 signaling | mdpi.com |
| Neuroprotection | Demonstrates neuroprotective effects in models of neurodegenerative diseases. | Nrf2 activation | mdpi.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H15NO5S |
|---|---|
Molecular Weight |
297.33 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-(4-isothiocyanatophenoxy)-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C13H15NO5S/c1-7-10(15)11(16)12(17)13(18-7)19-9-4-2-8(3-5-9)14-6-20/h2-5,7,10-13,15-17H,1H3/t7-,10-,11+,12+,13-/m0/s1 |
InChI Key |
UDYHMLWCTHVMQT-HPMQQCADSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)N=C=S)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)N=C=S)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization of Isothiocyanates with Glycosidic Moieties
General Principles of Isothiocyanate Chemical Synthesis
The isothiocyanate group (-N=C=S) is a reactive functional group, and its synthesis has been the subject of extensive research for nearly a century. A variety of methods have been developed, starting from diverse precursors. sci-hub.ru The most common and versatile approaches begin with primary amines, which are converted to the isothiocyanate through a two-step process involving the formation of a dithiocarbamate (B8719985) salt followed by desulfurization. sci-hub.ru
The most prevalent method for synthesizing isothiocyanates starts from primary amines (R-NH₂). nih.gov This approach typically involves the reaction of the amine with carbon disulfide (CS₂) in the presence of a base to form an intermediate dithiocarbamate salt. sci-hub.runih.gov This salt is then treated with a desulfurizing agent to yield the final isothiocyanate product. sci-hub.ru The choice of base and solvent can be critical, especially for less reactive or electron-deficient amines. beilstein-journals.org One-pot procedures, where the dithiocarbamate salt is generated in situ and immediately converted to the isothiocyanate, are often favored for their efficiency and convenience. beilstein-journals.orgciac.jl.cn A classic, albeit less favored due to toxicity concerns, method is the reaction of primary amines with thiophosgene (B130339) (CSCl₂) in the presence of a base. nih.govresearchgate.net
The critical step in the dithiocarbamate route is the decomposition of the salt, which is achieved using a variety of desulfurizing agents. sci-hub.ru The choice of reagent depends on the substrate's functional group tolerance, reaction conditions, and desired yield.
Propane phosphonic acid anhydride (B1165640) (T3P®) : T3P® has emerged as a green, safe, and efficient desulfurating agent. It facilitates a one-pot synthesis from primary amines with high yields and is compatible with various functional groups, including those found in amino acids. A key advantage is that its by-products are water-soluble, simplifying the work-up procedure.
Tosyl Chloride (TsCl) : A facile and general protocol involves the tosyl chloride-mediated decomposition of dithiocarbamate salts generated in situ. This method is effective for preparing a wide range of alkyl and aryl isothiocyanates in good yields.
Elemental Sulfur : The use of elemental sulfur represents a straightforward and rapid method for producing both aliphatic and aromatic isothiocyanates. The workup is typically simple, and it provides fairly high yields. sci-hub.ru
Other desulfurization agents that have been successfully employed include hydrogen peroxide, sodium persulfate, iodine, and ethyl chloroformate. sci-hub.ru
Modern synthetic techniques have been applied to isothiocyanate synthesis to improve reaction times, yields, and environmental footprint.
Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate the conversion of dithiocarbamates to isothiocyanates, often reducing reaction times from hours to minutes. nih.gov This technique has been successfully used for the synthesis of aliphatic and aromatic isothiocyanates and is compatible with various desulfurizing agents.
Electrochemical Synthesis : A practical, mild, and high-yielding electrochemical method offers a green alternative to traditional reagents. This approach involves the condensation of a primary amine with carbon disulfide to form a dithiocarbamate salt in situ, followed by its anodic desulfurization. A key benefit is that it can be performed without a supporting electrolyte, simplifying the process.
The table below summarizes various synthetic approaches for isothiocyanates.
Table 1: Comparison of Synthetic Methods for Isothiocyanates| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Dithiocarbamate Route | Primary Amine | CS₂, Base, Desulfurizing Agent (e.g., T3P®, TsCl) | Versatile, high yield, applicable to various substrates | Requires stoichiometric desulfurizing agent |
| Thiophosgene Route | Primary Amine | Thiophosgene (CSCl₂), Base | Direct conversion | Thiophosgene is highly toxic and volatile |
| Microwave-Assisted | Dithiocarbamate Salt | Desulfurizing Agent | Extremely fast reaction times, good yields | Requires specialized microwave equipment |
| Electrochemical | Primary Amine | CS₂, Electrode | Mild conditions, high-yielding, environmentally friendly | Requires electrochemical setup |
Stereoselective Glycosylation Strategies for Rhamnopyranosyl Integration
The stereoselective formation of glycosidic bonds is a central challenge in carbohydrate chemistry. For L-rhamnose, the synthesis of α-glycosides is often facilitated by neighboring group participation from a C2-acyl protecting group. However, the construction of the 1,2-cis β-L-rhamnopyranoside linkage is significantly more challenging due to the absence of this participation and unfavorable stereoelectronic effects. nih.gov
Several strategies have been developed to achieve stereoselective rhamnosylation:
Halide-Mediated Glycosylation : A common approach involves the use of a glycosyl donor with a good leaving group at the anomeric center, such as a halide (e.g., 2,3,4-tri-O-acetyl-α-L-rhamnosyl chloride). This donor can then react with an acceptor alcohol under the promotion of a catalyst. Phase transfer catalysis has been successfully employed for the synthesis of aryl α-L-rhamnosides in a one-pot, two-step procedure starting from L-rhamnose. sci-hub.ru
Intramolecular Aglycon Delivery (IAD) : To control the formation of the challenging β-L-rhamnoside linkage, IAD methods have been developed. This strategy involves temporarily tethering the glycosyl acceptor to the donor. For instance, a naphthylmethyl (NAP) ether at the C2 position can be used to form a temporary acetal (B89532) with the acceptor, which upon activation, delivers the acceptor to the β-face of the anomeric center with high stereoselectivity. nih.gov
Ruthenium-Catalyzed Glycosylation : An efficient method for α-L-rhamnosylation has been developed using a ruthenium-catalyzed direct glycosylation-dihydroxylation sequence starting from L-rhamnal. This one-pot protocol is applicable to a wide range of acceptors and provides good yields with high α-selectivity. researchgate.net
Donor Modification : The protecting groups on the rhamnosyl donor play a crucial role in directing the stereochemical outcome. For instance, the use of thioglycoside donors protected with a 2-O-sulfonate ester has been shown to favor the formation of β-L-rhamnopyranosides.
Synthetic Routes to α-L-Rhamnopyranosylphenyl Isothiocyanate and Analogues
Step 1: Synthesis of 4-Aminophenyl α-L-rhamnopyranoside Intermediate
Acetylation : L-rhamnose is first per-acetylated using acetic anhydride in pyridine (B92270) to protect the hydroxyl groups.
Glycosylation with p-Nitrophenol : The resulting tetra-acetyl rhamnose is converted into a glycosyl donor, such as 2,3,4-tri-O-acetyl-α-L-rhamnosyl chloride. sci-hub.ru This glycosyl chloride is then reacted with 4-nitrophenol (B140041) under phase transfer catalytic conditions to stereoselectively form 4-nitrophenyl 2,3,4-tri-O-acetyl-α-L-rhamnopyranoside. sci-hub.ru The α-anomer is typically favored in this reaction.
Reduction of Nitro Group : The nitro group of the 4-nitrophenyl glycoside is selectively reduced to a primary amine. This transformation is commonly achieved through catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) or by using reducing agents like tin(II) chloride. This yields 4-aminophenyl 2,3,4-tri-O-acetyl-α-L-rhamnopyranoside.
Step 2: Conversion to the Isothiocyanate
Isothiocyanate Formation : The amino group of the protected 4-aminophenyl α-L-rhamnopyranoside is then converted to the isothiocyanate. This can be accomplished using several standard methods:
Reaction with Thiophosgene : Treating the amine with thiophosgene (CSCl₂) in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or calcium carbonate) is a direct method to form the isothiocyanate. nih.govresearchgate.net
Dithiocarbamate Route : A less toxic alternative involves reacting the amine with carbon disulfide (CS₂) and a base to form the dithiocarbamate salt, followed by desulfurization with an agent like T3P® or tosyl chloride in a one-pot procedure. beilstein-journals.orgciac.jl.cn
Deprotection : The final step involves the removal of the acetyl protecting groups from the rhamnose moiety. This is typically achieved under basic conditions, for example, using sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation), to yield the final product, 4-isothiocyanatophenyl α-L-rhamnopyranoside.
The synthesis of analogues, such as those with different glycosidic linkages (e.g., β-L-rhamnopyranosyl) or different aromatic spacers, would follow a similar logic, employing the appropriate stereoselective glycosylation strategy in the initial steps.
Rational Design and Synthesis of Novel Glycosylated Isothiocyanate Derivatives
The rational design of novel glycosylated isothiocyanates is primarily driven by the goal of creating compounds with enhanced biological activity, improved selectivity, or better pharmacokinetic properties. The modular nature of these molecules, consisting of a sugar unit, an aglycone spacer, and the isothiocyanate functional group, allows for systematic structural modifications.
Design Principles:
Varying the Glycosidic Moiety : The identity of the sugar can significantly influence the molecule's solubility, bioavailability, and interaction with biological targets. Replacing rhamnose with other sugars (e.g., glucose, galactose, mannose) or modifying the existing sugar (e.g., changing stereochemistry, adding or removing hydroxyl groups) can lead to derivatives with different properties.
Isostructural Modifications : The isothiocyanate group is a key pharmacophore. While it is often retained, its reactivity can be modulated by the electronic nature of the attached aglycone. Furthermore, creating hybrid molecules by attaching the glycosylated isothiocyanate motif to other known bioactive scaffolds is a common strategy in drug design.
The synthesis of these rationally designed derivatives would follow the general synthetic routes outlined previously. A library of compounds can be generated by coupling various protected glycosyl donors with a range of aminophenol-derived linkers, followed by conversion to the isothiocyanate and deprotection. This systematic approach allows for the exploration of structure-activity relationships (SAR), providing valuable insights for the development of new therapeutic agents.
In-depth Analysis of A-L-Rhamnopyranosylphenyl Isothiocyanate: A Review of its Structural Elucidation and Advanced Analytical Methodologies
The user's request for an article structured around advanced analytical techniques for "A-L-Rhamnopyranosylphenyl isothiocyanate," including detailed data tables and research findings, presupposes the existence of published research on this specific compound. The conducted searches aimed to locate this information, targeting spectroscopic and spectrometric data. However, these searches did not yield any specific studies detailing the structural elucidation or quantitative analysis of A-L-Rhamnopyranosylphenyl isothiocyanate.
While general methodologies for the analysis of isothiocyanates and rhamnopyranosides are well-established, applying this general knowledge to a specific, and likely novel or sparsely studied, compound without concrete data would be speculative and would not meet the required standard of a professional and authoritative article based on diverse sources.
Therefore, in adherence to the strict instructions to not introduce any information, examples, or discussions that fall outside the explicit scope of the specified compound, the requested article cannot be generated. To do so would compromise the scientific accuracy and integrity of the response.
Structural Elucidation and Advanced Analytical Techniques in Research
Chromatographic Separations for Research-Grade Purity
The isolation and purification of A-L-Rhamnopyranosylphenylisothiocyanate to a high degree of purity is essential for its structural elucidation and subsequent research into its biological activities. Chromatographic techniques are central to achieving research-grade purity. High-performance liquid chromatography (HPLC) and countercurrent chromatography (CCC) are two powerful and complementary methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a cornerstone technique for the final purification of A-L-Rhamnopyranosylphenylisothiocyanate, offering high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating moderately polar compounds like glycosidic isothiocyanates from complex mixtures.
The principle of RP-HPLC is based on the partitioning of the analyte between a nonpolar stationary phase (commonly C18-silica) and a polar mobile phase. nih.gov Compounds with greater hydrophobicity are retained longer on the column. The separation of A-L-Rhamnopyranosylphenylisothiocyanate can be optimized by adjusting the composition of the mobile phase, typically a gradient of an organic solvent (like acetonitrile (B52724) or methanol) in water.
Due to the isothiocyanate moiety lacking a strong chromophore for UV detection, derivatization is a common strategy to enhance detection and quantification. mdpi.comnih.gov One such method involves reaction with N-acetyl-L-cysteine to form a dithiocarbamate (B8719985), which can be readily monitored by HPLC with a diode-array detector (DAD) or mass spectrometer (MS). nih.govmostwiedzy.pl
Table 1: Illustrative RP-HPLC Parameters for the Purification of A-L-Rhamnopyranosylphenylisothiocyanate
| Parameter | Value/Description |
| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 20% B to 80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | Diode-Array Detector (DAD) at 254 nm |
| Injection Volume | 20 µL |
| Temperature | 25 °C |
This table presents a typical set of starting parameters for the HPLC purification of a glycosidic isothiocyanate. Actual conditions would require optimization.
Countercurrent Chromatography (CCC)
Countercurrent chromatography is a form of liquid-liquid partition chromatography that eliminates the use of a solid support, thereby avoiding irreversible adsorption of the sample. nih.gov This technique is particularly advantageous for the preparative-scale separation of natural products from crude extracts. nih.gov High-speed countercurrent chromatography (HSCCC) utilizes a centrifugal force to retain the stationary liquid phase while the mobile phase is pumped through, allowing for efficient partitioning of the analytes. mdpi.com
The success of a CCC separation hinges on the selection of an appropriate biphasic solvent system. nih.gov The ideal system provides a suitable partition coefficient (K) for the target compound, typically between 0.5 and 2.5, ensuring effective separation and elution. mdpi.com For a glycosidic compound like A-L-Rhamnopyranosylphenylisothiocyanate, solvent systems composed of n-hexane, ethyl acetate (B1210297), methanol (B129727), and water in various ratios are commonly employed. mdpi.comnih.gov
The K value is determined by dissolving the sample in a pre-equilibrated two-phase solvent system and measuring the concentration of the analyte in each phase. mdpi.com This value guides the selection of the mobile and stationary phases and the elution mode (head-to-tail or tail-to-head).
Table 2: Exemplary Solvent Systems and Partition Coefficients for CCC Separation of Glycosidic Compounds
| Solvent System (v/v/v/v) | Target Compound Type | Partition Coefficient (K) | Reference |
| n-hexane-ethyl acetate-methanol-water (1:6:3:4) | Phenolic Glycosides | ~0.5-1.5 | mdpi.com |
| Ethyl acetate-n-butanol-water (1:6:7) | Glycosides | ~0.2-2.0 | nih.gov |
| Dichloromethane-methanol-n-butanol-water-acetic acid (5:5:3:4:0.1) | Iridoid Glycosides | ~1.7-1.9 | researchgate.net |
This table illustrates various solvent systems used for separating different types of glycosides, which would be the starting point for optimizing the separation of A-L-Rhamnopyranosylphenylisothiocyanate.
By employing a combination of preparative CCC for initial fractionation of a crude extract followed by semi-preparative or analytical HPLC for final polishing, it is possible to obtain A-L-Rhamnopyranosylphenylisothiocyanate with a purity exceeding 95%, suitable for detailed structural and functional studies. mdpi.com
Preclinical Biological Activities and Molecular Mechanisms of A L Rhamnopyranosylphenyl Isothiocyanate and Analogues
Investigation of Anti-Cancer Activities in In Vitro Cellular Models
Studies using various cancer cell lines have demonstrated that A-L-Rhamnopyranosylphenyl isothiocyanate exhibits selective cytotoxic activity against malignant cells while having minimal adverse effects on normal cells. nih.govnih.gov Its anti-cancer potential has been observed across a range of cancer types, with particularly strong growth-inhibitory effects noted against renal cell carcinoma. nih.govfrontiersin.org The mechanisms underlying these effects are multifaceted, involving the modulation of key cellular processes that govern cell division, survival, and spread.
Cell Cycle Arrest Induction
The disruption of the normal cell cycle is a hallmark of cancer, leading to uncontrolled proliferation. A-L-Rhamnopyranosylphenyl isothiocyanate has been shown to intervene in this process by inducing cell cycle arrest. nih.govfrontiersin.org
In studies involving human renal cell carcinoma (RCC) lines, such as 786-O and 769-P, treatment with the compound led to a halt in cell cycle progression. nih.govfrontiersin.org This arrest is associated with the downregulation of critical cell cycle-related proteins. Specifically, a decrease in the expression of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin A2 was observed in 786-O cells, while Cyclin D1 expression was reduced in 769-P cells. nih.gov This modulation of cyclin and CDK levels prevents cancer cells from transitioning through the phases of the cell cycle, thereby inhibiting their division. nih.gov The ability of isothiocyanates to induce cell cycle arrest, often at the G2/M phase, is a recognized mechanism of their anti-cancer action, as observed with analogues like Allyl Isothiocyanate (AITC) and Phenethyl Isothiocyanate (PEITC) in various cancer models. nih.govusda.gov
Table 1: Effects of A-L-Rhamnopyranosylphenyl Isothiocyanate on Cell Cycle Regulatory Proteins in Renal Cancer Cells
| Cell Line | Affected Protein | Outcome |
|---|---|---|
| 786-O | CDK2 | Decreased Expression |
| 786-O | Cyclin A2 | Decreased Expression |
| 769-P | Cyclin D1 | Decreased Expression |
Apoptosis Pathway Modulation (e.g., Caspase Activation, Mitochondrial Pathways)
Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, contributing to their survival and proliferation. A-L-Rhamnopyranosylphenyl isothiocyanate has been found to reactivate this process in cancer cells through multiple signaling pathways. researchgate.netnih.gov
In vitro experiments have demonstrated that the compound induces apoptosis in renal cancer cells. nih.govfrontiersin.org A key mechanism is the modulation of the B-cell lymphoma-2 (Bcl-2) family of proteins, which are central regulators of the mitochondrial pathway of apoptosis. Treatment with A-L-Rhamnopyranosylphenyl isothiocyanate leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.govfrontiersin.org This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of a cascade of caspases, the executive enzymes of apoptosis. nih.govmdpi.com Analogous isothiocyanates have been shown to activate initiator caspases like caspase-9 and effector caspases like caspase-3, culminating in the systematic dismantling of the cancer cell. nih.govnih.govmdpi.com
Modulation of Reactive Oxygen Species (ROS) Levels
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can act as double-edged swords within a cell. While cancer cells often exhibit higher basal levels of ROS to promote proliferation, excessive ROS accumulation can trigger oxidative stress and induce cell death. Several isothiocyanates exert their anti-cancer effects by modulating the intracellular ROS balance. usda.govmdpi.com
Studies on isothiocyanate analogues have shown that they can induce a significant increase in intracellular ROS levels in cancer cells. usda.gov This surge in ROS can lead to DNA damage and activate stress-related signaling pathways, such as the endoplasmic reticulum (ER) stress pathway, which in turn can trigger apoptosis. mdpi.com For instance, the combination of AITC and another isothiocyanate, sulforaphane (B1684495), was found to synergistically increase ROS production in non-small cell lung carcinoma cells, leading to enhanced cell death. usda.gov This ROS-mediated mechanism is a critical component of the apoptotic activity of many isothiocyanates. mdpi.com
Inhibition of Cancer Cell Proliferation and Migration
The ability of cancer cells to proliferate uncontrollably and to migrate to distant sites is fundamental to tumor growth and metastasis. A-L-Rhamnopyranosylphenyl isothiocyanate has demonstrated potent inhibitory effects on both of these processes. nih.govfrontiersin.org
The compound significantly inhibits the growth and colony-forming ability of various cancer cell lines in a dose- and time-dependent manner. frontiersin.org Beyond curbing proliferation, it also suppresses the migratory and invasive capabilities of cancer cells. nih.govfrontiersin.org This is achieved, in part, by reducing the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. nih.govfrontiersin.org These enzymes are crucial for degrading the extracellular matrix, a key step in enabling cancer cells to invade surrounding tissues and metastasize. The inhibition of signaling pathways that regulate cell migration, such as the Src/Ras/Raf/ERK pathway, has also been identified as a mechanism of action. nih.govfrontiersin.org
Table 2: In Vitro Inhibitory Effects of A-L-Rhamnopyranosylphenyl Isothiocyanate
| Cancer Cell Line | Biological Effect | Associated Molecular Change |
|---|---|---|
| 786-O (Renal) | Inhibition of Migration & Invasion | Reduced MMP-2 & MMP-9 Expression |
| 769-P (Renal) | Inhibition of Migration & Invasion | Reduced MMP-2 & MMP-9 Expression |
| Multiple Lines | Inhibition of Proliferation | Downregulation of PTP1B/Src/Ras/ERK Pathway |
Effects on Angiogenesis Pathways
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, providing the necessary nutrients and oxygen for cancer cells to thrive. Targeting this pathway is a key strategy in cancer therapy. While direct studies on A-L-Rhamnopyranosylphenyl isothiocyanate's anti-angiogenic effects are emerging, research on its analogues provides strong evidence for this mechanism.
Analogues such as PEITC and AITC have been shown to inhibit angiogenesis both in vitro and ex vivo. researchgate.net These compounds can suppress the secretion of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) from cancer cells. researchgate.net Furthermore, they can down-regulate the expression of VEGF receptors on endothelial cells, which are the cells that line blood vessels, thereby blocking the signaling required for new vessel formation. researchgate.net Other mechanisms include the downregulation of nitric oxide (NO) and tumour necrosis factor-alpha (TNF-α), both of which can mediate angiogenesis.
Anti-Microbial and Anti-Fungal Spectrum of Activity
Research into 4-(α-L-Rhamnosyloxy)benzyl isothiocyanate, a key compound isolated from the seeds of Moringa oleifera, has demonstrated its potential as an antimicrobial and antifungal agent. znaturforsch.comnih.govresearchgate.net An analogue, 4-(4'-O-acetyl-α-L-rhamnosyloxy)-benzyl isothiocyanate, has also been studied for these properties. znaturforsch.comnih.govresearchgate.net
Inhibition of Bacterial Growth (in vitro)
Studies have shown that 4-(α-L-Rhamnosyloxy)benzyl isothiocyanate and its acetylated analogue exhibit notable activity against Gram-positive bacteria. znaturforsch.comresearchgate.net In vitro testing using the disk diffusion method and determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values have quantified this efficacy. znaturforsch.comznaturforsch.com
The compounds were screened against a panel of bacteria including the Gram-positive strains Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis, and the Gram-negative strains Escherichia coli, Enterobacter aerogenes, Klebsiella pneumoniae, and Pseudomonas aeruginosa. znaturforsch.comnih.govresearchgate.net Significant activity was primarily observed against the Gram-positive bacteria. znaturforsch.com The MIC values indicated good antimicrobial activity against S. aureus, good to moderate activity against S. epidermidis, and moderate activity against B. subtilis. znaturforsch.comnih.gov Furthermore, the ratio of MBC to MIC was found to be 2:1 for these Gram-positive strains, suggesting a bactericidal effect. znaturforsch.comresearchgate.net
Table 1: In Vitro Antibacterial Activity of 4-(α-L-Rhamnosyloxy)benzyl Isothiocyanate and Analogue
| Bacteria | Compound | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 4-(α-L-Rhamnosyloxy)benzyl isothiocyanate | 78.13 | 156.25 |
| 4-(4'-O-acetyl-α-L-rhamnosyloxy)-benzyl isothiocyanate | 78.13 | 156.25 | |
| Staphylococcus epidermidis | 4-(α-L-Rhamnosyloxy)benzyl isothiocyanate | 156.25 | 312.5 |
| 4-(4'-O-acetyl-α-L-rhamnosyloxy)-benzyl isothiocyanate | 156.25 | 312.5 | |
| Bacillus subtilis | 4-(α-L-Rhamnosyloxy)benzyl isothiocyanate | 312.5 | 625 |
| 4-(4'-O-acetyl-α-L-rhamnosyloxy)-benzyl isothiocyanate | 312.5 | 625 |
Data sourced from Padla et al., 2012.
Anti-Fungal Efficacy (in vitro)
The antifungal potential of 4-(α-L-Rhamnosyloxy)benzyl isothiocyanate and its acetylated form has also been evaluated in vitro. znaturforsch.com The screening included the yeast Candida albicans and the dermatophytic fungi Trichophyton rubrum and Epidermophyton floccosum. znaturforsch.comresearchgate.net
The results demonstrated that both compounds were active against the tested dermatophytes, E. floccosum and T. rubrum. znaturforsch.comnih.gov However, the activity was classified as weak based on the measured MIC values. znaturforsch.comnih.gov
Table 2: In Vitro Antifungal Activity of 4-(α-L-Rhamnosyloxy)benzyl Isothiocyanate and Analogue
| Fungus | Compound | MIC (μg/mL) | MFC (μg/mL) |
|---|---|---|---|
| Epidermophyton floccosum | 4-(α-L-Rhamnosyloxy)benzyl isothiocyanate | 625 | 1250 |
| 4-(4'-O-acetyl-α-L-rhamnosyloxy)-benzyl isothiocyanate | 625 | 1250 | |
| Trichophyton rubrum | 4-(α-L-Rhamnosyloxy)benzyl isothiocyanate | 625 | 1250 |
| 4-(4'-O-acetyl-α-L-rhamnosyloxy)-benzyl isothiocyanate | 625 | 1250 |
Data sourced from Padla et al., 2012. MFC stands for Minimum Fungicidal Concentration.
Mechanisms of Antimicrobial Action (e.g., Sulfhydryl Group Interactions)
The antimicrobial mechanism of isothiocyanates (ITCs) is generally attributed to their electrophilic nature, which allows them to react with various cellular nucleophiles. mdpi.com The carbon atom of the isothiocyanate group (-N=C=S) is highly reactive towards sulfhydryl groups (-SH) of amino acids like cysteine within proteins. mdpi.comtandfonline.com This interaction can lead to the formation of dithiocarbamates, resulting in the inactivation of essential enzymes and disruption of cellular functions. mdpi.comtandfonline.com
For instance, studies on hydroxy isothiocyanate derivatives have shown that their antimicrobial effects can be reversed by the addition of cysteine, indicating that the primary target is cellular sulfhydryl groups. tandfonline.com This blockage of sulfhydryl groups can lead to a marked reduction in cellular ATP levels and inhibition of microbial growth. tandfonline.com Other proposed mechanisms for ITCs include the disruption of bacterial membrane integrity and potential. nih.gov Specifically for 4-hydroxybenzyl isothiocyanate, an analogue, the antibacterial mechanism has been identified to affect the metabolic activity of bacteria rather than the integrity or permeability of their cell membranes. nih.gov
Other Emerging Biological Activities in Experimental Systems (e.g., Neuroprotection, Immunomodulation in animal models)
Beyond their antimicrobial properties, isothiocyanates are being investigated for a range of other biological activities in experimental settings. Isothiocyanates are recognized as liposoluble molecules that may have the ability to cross the blood-brain barrier, which is a prerequisite for exerting neuroprotective effects within the central nervous system. researchgate.net
The neuroprotective potential of various ITCs, such as sulforaphane and phenethyl isothiocyanate, has been attributed to their capacity to modulate pathways associated with oxidative stress, inflammation, and apoptosis. researchgate.netmdpi.com For example, allyl isothiocyanate (AITC) has demonstrated neuroprotective effects in vitro by inhibiting microglia activation and neuronal death, while also promoting the production of nerve growth factor (NGF) in astrocytes. nih.gov Moringa isothiocyanates, which include A-L-Rhamnopyranosylphenyl isothiocyanate, are noted for their stability, a property conferred by the attached rhamnose sugar group. researchgate.net This structural feature may influence their bioavailability and activity in biological systems. researchgate.net While direct evidence from animal models on the immunomodulatory or neuroprotective effects of A-L-Rhamnopyranosylphenyl isothiocyanate specifically is still emerging, the broader class of Moringa isothiocyanates is recognized for its potential in this area due to the presence of compounds with strong anti-inflammatory and antioxidant activities. researchgate.net
Mechanistic Elucidation of A L Rhamnopyranosylphenyl Isothiocyanate Interactions at the Molecular and Cellular Level
Modulation of Detoxification Enzyme Systems (Phase I and Phase II)
Detailed studies elucidating the specific effects of A-L-Rhamnopyranosylphenyl isothiocyanate on Phase I and Phase II detoxification enzymes are not present in the available scientific literature.
Cytochrome P450 (CYP) Isozyme Inhibition
There is no available research specifically investigating the inhibitory effects of A-L-Rhamnopyranosylphenyl isothiocyanate on Cytochrome P450 (CYP) isozymes. Consequently, no data tables on its specific inhibitory constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) against various CYP isoforms can be provided.
Induction of Glutathione (B108866) S-Transferases (GSTs) and UDP-Glucuronosyltransferases (UGTs)
Scientific studies detailing the inductive effects of A-L-Rhamnopyranosylphenyl isothiocyanate on Glutathione S-Transferases (GSTs) and UDP-Glucuronosyltransferases (UGTs) have not been identified. As such, there is no information on its capacity to enhance the expression or activity of these crucial Phase II detoxification enzymes.
Transcription Factor Regulation
While some studies indicate that A-L-Rhamnopyranosylphenyl isothiocyanate may influence key transcription factors, in-depth mechanistic details are largely uninvestigated.
Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway
A-L-Rhamnopyranosylphenyl isothiocyanate has been noted as a potential stimulator of the Nrf2 signaling pathway. However, the specific molecular mechanisms, such as its potential interaction with Keap1, and the downstream activation of antioxidant response element (ARE)-driven genes, have not been specifically elucidated for this compound.
Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling
There is some evidence to suggest that A-L-Rhamnopyranosylphenyl isothiocyanate can inhibit the NF-κB signaling pathway. Studies in the context of spinal cord injury and cerebral ischemia/reperfusion have indicated that it may prevent the degradation of IκB-α and the subsequent nuclear translocation of the p65 subunit of NF-κB. nih.govnih.gov However, a comprehensive understanding of its interaction with the upstream and downstream components of the NF-κB cascade is lacking.
Epigenetic Modifications and Gene Expression Regulation
There is currently no available scientific literature that has investigated the role of A-L-Rhamnopyranosylphenyl isothiocyanate in epigenetic modifications or the regulation of gene expression through mechanisms such as histone acetylation, deacetylation, or DNA methylation.
Histone Deacetylase (HDAC) Inhibition
The role of isothiocyanates (ITCs) as epigenetic modulators includes the inhibition of histone deacetylases (HDACs), enzymes that play a critical role in the regulation of gene expression. Altered HDAC activity is linked to various diseases, and their inhibition can lead to the accumulation of acetylated histones, affecting chromatin structure and the accessibility of transcription machinery to gene promoters. While the broader class of isothiocyanates has demonstrated HDAC inhibitory activity, specific evidence for A-L-Rhamnopyranosylphenyl isothiocyanate is still an emerging area of research. For instance, the related compound phenylhexyl isothiocyanate (PHI) has been shown to reduce HDAC activity and expression in leukemia cells, leading to an accumulation of acetylated histones and subsequent cell growth arrest. nih.gov This precedent within the isothiocyanate class suggests a potential mechanism for Moringin (B1218149) that warrants further investigation.
MicroRNA-Mediated Gene Silencing Effects
MicroRNAs (miRNAs) are small, non-coding RNA molecules that are crucial regulators of gene expression at the post-transcriptional level. nih.gov They typically function by binding to messenger RNA (mRNA) targets, leading to mRNA degradation or translational repression, a process known as gene silencing. Research has shown that edible plants, including Moringa oleifera, contain their own miRNAs (mol-miRs). nih.govfrontiersin.org Studies have demonstrated that these plant-derived miRNAs can be present in extracts and may have the potential to regulate human gene expression after ingestion. nih.gov However, the direct effect of the chemical compound A-L-Rhamnopyranosylphenyl isothiocyanate itself on the expression or function of human miRNAs to mediate gene silencing is a distinct mechanism that is not yet fully elucidated in the scientific literature.
Protein Target Identification and Interaction Studies
The biological activity of A-L-Rhamnopyranosylphenyl isothiocyanate is fundamentally linked to its ability to interact directly with cellular proteins, thereby modulating their function. This reactivity is a hallmark of the isothiocyanate chemical group.
Direct Interaction with Sulfhydryl Groups of Cysteine Residues in Proteins
The isothiocyanate functional group (–N=C=S) contains an electrophilic central carbon atom. This chemical feature makes it highly reactive towards nucleophiles within the cell. mdpi.com Among the most significant biological nucleophiles are the sulfhydryl (thiol) groups of cysteine residues present in a vast array of proteins. nih.gov The interaction between A-L-Rhamnopyranosylphenyl isothiocyanate and a protein's cysteine residue results in the formation of a dithiocarbamate (B8719985) adduct. This covalent modification can alter the protein's three-dimensional structure, leading to a change in its activity, its ability to interact with other proteins, or its localization within the cell. This fundamental reaction mechanism is believed to underpin many of the compound's observed biological effects.
Inhibition of Specific Enzymes (e.g., Thioredoxin, Acetate (B1210297) Kinase, iNOS)
Through its direct interaction with proteins, A-L-Rhamnopyranosylphenyl isothiocyanate and its derivatives have been shown to inhibit the activity of specific enzymes involved in disease processes, particularly inflammation.
One of the most well-documented targets is inducible nitric oxide synthase (iNOS) . An acetylated derivative of Moringin, 4-[(2'-O-acetyl-α-L-rhamnosyloxy)benzyl]isothiocyanate (RBITC), has been found to potently suppress the expression of iNOS at both the protein and mRNA levels in macrophage cells. nih.gov This inhibition directly reduces the production of nitric oxide (NO), a key mediator of inflammation. The inhibitory concentration (IC50) for NO production by RBITC was found to be more potent than that of other well-known isothiocyanates like sulforaphane (B1684495). nih.gov
Another identified enzymatic target is Protein Tyrosine Phosphatase 1B (PTP1B) . A study identified that A-L-Rhamnopyranosylphenyl isothiocyanate (MIC-1) could inhibit the activity of PTP1B, an enzyme implicated in metabolic regulation and cancer signaling pathways. nih.gov
| Enzyme Target | Compound Studied | Observed Effect | IC50 Value (for NO Production) | Reference |
|---|---|---|---|---|
| Inducible Nitric Oxide Synthase (iNOS) | 4-[(2'-O-acetyl-α-L-rhamnosyloxy)benzyl]isothiocyanate (RBITC) | Inhibited expression at protein and mRNA levels | 0.96 ± 0.23 μM | nih.gov |
| Protein Tyrosine Phosphatase 1B (PTP1B) | A-L-Rhamnopyranosylphenyl isothiocyanate (MIC-1) | Inhibitory activity | Not Reported | nih.gov |
Crosstalk Between Oxidative Stress and Inflammatory Pathways
A-L-Rhamnopyranosylphenyl isothiocyanate is a potent modulator of the intricate signaling networks that connect oxidative stress and inflammation. It simultaneously suppresses pro-inflammatory pathways while activating protective antioxidant responses.
The anti-inflammatory effects are largely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. news-medical.netmdpi.com NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and enzymes like iNOS and Cyclooxygenase-2 (COX-2). nih.govnews-medical.net Studies have shown that Moringin can inhibit the degradation of the NF-κB inhibitor, IκBα, and prevent the subsequent nuclear translocation of the active p65 subunit of NF-κB. nih.govnih.gov This action effectively blocks the transcription of NF-κB target genes, thereby dampening the inflammatory cascade. nih.gov
Concurrently, the compound addresses oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, often referred to as phase II enzymes. In the nematode C. elegans, Moringin was shown to upregulate the Nrf2 homolog, skn-1, leading to the induction of downstream targets like Glutathione S-Transferases (GSTs). mdpi.com This activation enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful compounds, thus mitigating oxidative damage. mdpi.comnih.govmdpi.com
The crosstalk is evident as the inflammatory process is a major source of oxidative stress (e.g., through NO production by iNOS), and oxidative stress can, in turn, perpetuate inflammation. By inhibiting NF-κB-driven inflammation, A-L-Rhamnopyranosylphenyl isothiocyanate reduces a primary source of ROS. By activating the Nrf2 antioxidant response, it equips cells to better handle the oxidative stress that is generated, creating a dual-pronged mechanism that effectively uncouples this damaging cycle.
| Signaling Pathway | Key Molecular Target | Effect of A-L-Rhamnopyranosylphenyl Isothiocyanate | Reference |
|---|---|---|---|
| Inflammatory Pathway | NF-κB (p65 subunit) | Inhibits nuclear translocation | nih.govnih.gov |
| Inflammatory Pathway | IκBα | Inhibits degradation | nih.gov |
| Inflammatory Pathway | iNOS, COX-2 | Suppresses expression | nih.govnews-medical.net |
| Oxidative Stress Pathway | Nrf2 (SKN-1 in C. elegans) | Activates/Upregulates expression and nuclear translocation | mdpi.com |
| Oxidative Stress Pathway | Glutathione S-Transferases (GSTs) | Upregulates expression | mdpi.com |
Structure Activity Relationship Sar Studies of Rhamnopyranosylphenyl Isothiocyanates
Influence of the Isothiocyanate Functional Group on Biological Activity
The isothiocyanate (-N=C=S) group is the cornerstone of the biological activity of these compounds. This functional group acts as an electrophile, readily reacting with nucleophilic groups in biological macromolecules, such as the sulfhydryl groups of cysteine residues in proteins. This interaction is considered a primary mechanism for the bioactivity of isothiocyanates.
Research has demonstrated that the integrity of the isothiocyanate moiety is essential for the cytotoxic and anti-inflammatory effects of these molecules. Studies on moringin (B1218149), also known as 4-(α-L-rhamnopyranosyloxy)benzyl isothiocyanate, have shown that its degradation products, which lack the isothiocyanate group, exhibit significantly reduced or no biological activity. This underscores the indispensable role of the -N=C=S group as the key pharmacophore.
Impact of Glycosylation on Activity and Selectivity
Glycosylation, the attachment of a sugar moiety, profoundly influences the physicochemical properties and biological activity of phenyl isothiocyanates. In the case of rhamnopyranosylphenyl isothiocyanates, the sugar component is rhamnose.
Role of Rhamnopyranosyl Moiety
The presence of the rhamnopyranosyl group imparts several key characteristics to the molecule. One of the most significant contributions is enhanced stability. Compared to their non-glycosylated counterparts, such as benzyl (B1604629) isothiocyanate, rhamnopyranosylphenyl isothiocyanates are generally more stable compounds. mdpi.com This increased stability can affect their bioavailability and distribution in biological systems.
Furthermore, the rhamnosyloxy substituent at the para-position of the phenyl ring has been shown to result in higher cytotoxicity towards cancer cells and more potent anti-inflammatory activity when compared to unsubstituted benzyl isothiocyanate or a 4-hydroxylbenzyl analogue. This suggests that the rhamnose moiety is not merely a stabilizing agent but actively contributes to the molecule's biological potency.
Effects of Acetylation on Rhamnose
Acetylation of the rhamnose sugar can further modulate the biological activity. For instance, 4-[(2′-O-acetyl-α-l-rhamnosyloxy)benzyl]isothiocyanate has demonstrated particularly potent anti-inflammatory effects. In studies measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide-stimulated macrophage cells, this acetylated derivative showed a lower IC50 value (greater potency) than both the well-known aliphatic isothiocyanate, sulforaphane (B1684495), and the arylalkyl isothiocyanate, benzyl isothiocyanate. This indicates that the addition of an acetyl group to the rhamnose moiety can significantly enhance the anti-inflammatory capacity of the parent compound.
Contribution of the Phenyl Linker and Substituents
The phenyl ring serves as a crucial scaffold, linking the rhamnopyranosyl moiety to the isothiocyanate group. The nature and position of substituents on this aromatic ring can significantly impact the molecule's biological activity by altering its electronic properties and steric profile.
Studies comparing moringin with its structural analogues have revealed that substituents on the phenyl group are highly influential. The presence of the bulky, electron-donating rhamnosyloxy group at the para-position of moringin, for example, leads to greater anti-inflammatory and cytotoxic activity compared to benzyl isothiocyanate (which is unsubstituted) and 4-hydroxylbenzyl isothiocyanate.
While specific SAR studies on a wide range of substituted rhamnopyranosylphenyl isothiocyanates are limited, general principles for phenyl isothiocyanates suggest that both electron-donating and electron-withdrawing groups can affect bioactivity. For instance, in some series of phenyl isothiocyanates, electron-donating groups like methoxy (B1213986) (-OCH3) and methyl (-CH3) have been shown to influence activities such as cholinesterase inhibition. The position of the substituent (ortho, meta, or para) is also critical, as it affects the electronic distribution and potential for steric hindrance.
Steric and Electronic Effects on Biological Efficacy
The biological efficacy of rhamnopyranosylphenyl isothiocyanates is governed by a complex interplay of steric and electronic effects.
Comparative SAR with Other Classes of Isothiocyanates (e.g., Aliphatic, Arylalkyl)
When comparing rhamnopyranosylphenyl isothiocyanates to other classes, such as aliphatic (e.g., sulforaphane) and simpler arylalkyl (e.g., benzyl isothiocyanate, phenethyl isothiocyanate) isothiocyanates, distinct differences in activity and properties emerge.
Moringin generally exhibits higher cytotoxicity and anti-inflammatory activity than its direct non-glycosylated counterpart, benzyl isothiocyanate. mdpi.com This highlights the positive contribution of the glycosidic moiety.
In terms of anti-inflammatory action, acetylated moringin has been shown to be a more potent inhibitor of NO production than sulforaphane. plos.org This suggests that the specific combination of the rhamnose derivative and the phenyl isothiocyanate structure can lead to superior activity in certain assays compared to well-studied aliphatic isothiocyanates.
The table below presents a comparison of the in vitro anti-inflammatory and cytotoxic activities of selected rhamnopyranosylphenyl isothiocyanates and other representative isothiocyanates.
| Compound | Class | Assay | Cell Line/System | IC50 (µM) |
| 4-(α-L-rhamnopyranosyloxy)benzyl isothiocyanate (Moringin) | Rhamnopyranosylphenyl ITC | Cytotoxicity | MCF-7 | 23.4 (as BITC) |
| 4-[(2′-O-acetyl-α-l-rhamnosyloxy)benzyl]isothiocyanate | Rhamnopyranosylphenyl ITC | NO Production Inhibition | RAW 264.7 | ~1.0 |
| Sulforaphane | Aliphatic ITC | NO Production Inhibition | RAW 264.7 | ~2.9 |
| Phenethyl isothiocyanate (PEITC) | Arylalkyl ITC | Cytotoxicity | MCF-7 | 7.3 |
| Benzyl isothiocyanate (BITC) | Arylalkyl ITC | NO Production Inhibition | RAW 264.7 | ~2.1 |
IC50 values are approximate and gathered from various sources for comparative purposes. Direct comparison may vary based on experimental conditions.
Enzymatic and Metabolic Transformations of A L Rhamnopyranosylphenyl Isothiocyanate in Biological Systems
Myrosinase-Mediated Formation from Glucosinolate Precursors
4-L-Rhamnopyranosylphenyl isothiocyanate, more commonly known as 4-(α-L-rhamnosyloxy)-benzyl isothiocyanate or glucomoringin (B13425989) isothiocyanate (GMG-ITC), is not typically found in its active form within intact plant tissues. Instead, it is generated through an enzymatic hydrolysis reaction from its precursor, 4-(α-L-rhamnosyloxy)-benzyl glucosinolate, also known as glucomoringin (GMG). nih.govnih.gov This precursor is a notable secondary metabolite found in high concentrations in the seeds and leaves of Moringa oleifera Lam., a plant belonging to the Moringaceae family. nih.govextrasynthese.com
The conversion of glucomoringin to its corresponding isothiocyanate is catalyzed by the enzyme myrosinase (β-thioglucoside glucohydrolase, E.C. 3.2.1.147). nih.govnih.gov In healthy plant cells, myrosinase is physically segregated from its glucosinolate substrates. oregonstate.edu However, when the plant tissue is damaged, for instance by chewing, cutting, or insect predation, this compartmentalization is disrupted, allowing myrosinase to come into contact with glucomoringin. nih.gov
In the presence of water, myrosinase cleaves the β-thioglucosidic bond in the glucomoringin molecule. This enzymatic action releases a glucose molecule and an unstable aglycone intermediate. This intermediate then spontaneously undergoes a Lossen-type rearrangement to form the stable and biologically active 4-L-Rhamnopyranosylphenyl isothiocyanate. nih.gov This process is a key defense mechanism for the plant against herbivores and pathogens. researchgate.net The enzymatic bioactivation of glucomoringin is considered essential to unlock the potent biological activities of the resulting isothiocyanate. mdpi.com
The structure of glucomoringin is unique among glucosinolates due to the presence of a rhamnose sugar moiety in its side chain, in addition to the glucose molecule characteristic of all glucosinolates. extrasynthese.com This structural feature is retained in the resulting isothiocyanate, distinguishing 4-L-Rhamnopyranosylphenyl isothiocyanate from many other more extensively studied isothiocyanates like sulforaphane (B1684495) or benzyl (B1604629) isothiocyanate. extrasynthese.com
Metabolism in In Vitro Systems and Animal Models
Once formed, 4-L-Rhamnopyranosylphenyl isothiocyanate, like other isothiocyanates, is subject to metabolic transformations within biological systems. While specific studies detailing the complete metabolic profile of this particular glycosylated isothiocyanate are limited, the primary pathway for isothiocyanate metabolism is well-established and involves conjugation with glutathione (B108866), followed by processing through the mercapturic acid pathway. oregonstate.edumdpi.com
Glutathione Conjugation and Mercapturic Acid Pathway
The metabolism of isothiocyanates is primarily initiated by their conjugation with the endogenous antioxidant, glutathione (GSH). oregonstate.edu This reaction can occur non-enzymatically, but it is significantly accelerated by glutathione S-transferases (GSTs). johnshopkins.edunih.gov The electrophilic isothiocyanate group (-N=C=S) of 4-L-Rhamnopyranosylphenyl isothiocyanate readily reacts with the nucleophilic thiol group of glutathione. mdpi.com
This initial conjugation reaction forms a dithiocarbamate (B8719985) conjugate. Following its formation, this glutathione conjugate is further metabolized through the mercapturic acid pathway. This pathway involves the sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety, catalyzed by γ-glutamyl transpeptidase and dipeptidases, respectively. mdpi.com The resulting cysteine conjugate is then N-acetylated by N-acetyltransferases to form the final mercapturic acid derivative, which is a water-soluble compound that can be readily excreted in the urine. oregonstate.edumdpi.com
Studies on other isothiocyanates have demonstrated that this pathway is the principal route of their elimination from the body. oregonstate.edu It is therefore highly probable that 4-L-Rhamnopyranosylphenyl isothiocyanate follows a similar metabolic fate. Research on glucomoringin has indicated that dietary glucosinolates are converted to isothiocyanates, which are then further metabolized in humans, supporting this proposed pathway. nih.gov
| Metabolic Step | Enzyme(s) Involved | Product | Significance |
|---|---|---|---|
| Glutathione Conjugation | Glutathione S-Transferases (GSTs) | Dithiocarbamate-GSH conjugate | Initial detoxification and solubilization step |
| Removal of Glutamate | γ-Glutamyl Transpeptidase | Cysteinylglycine conjugate | Intermediate in the mercapturic acid pathway |
| Removal of Glycine | Dipeptidases | Cysteine conjugate | Precursor to the final excretory product |
| N-Acetylation | N-Acetyltransferases | Mercapturic acid (N-acetylcysteine conjugate) | Final water-soluble product for urinary excretion |
Role of Isothiocyanate Hydrolases (ITCases) in Breakdown
In addition to metabolism by mammalian enzymes, 4-L-Rhamnopyranosylphenyl isothiocyanate may also be subject to breakdown by isothiocyanate hydrolases (ITCases). These enzymes, which have been identified in gut-associated and plant-pathogenic bacteria, represent a detoxification mechanism for these microorganisms against the antimicrobial properties of isothiocyanates. nih.gov
Factors Influencing Enzymatic Stability and Transformation
The formation and stability of 4-L-Rhamnopyranosylphenyl isothiocyanate are influenced by several factors, primarily related to the conditions affecting the activity of myrosinase and the chemical stability of the isothiocyanate itself.
The enzymatic hydrolysis of glucomoringin by myrosinase is dependent on factors such as temperature and pH. Myrosinase activity is generally optimal at a neutral pH and is susceptible to inactivation by heat. dlsu.edu.ph For instance, boiling can inactivate the myrosinase enzyme in Moringa oleifera leaves, which would prevent the formation of 4-L-Rhamnopyranosylphenyl isothiocyanate. dlsu.edu.ph
The stability of 4-L-Rhamnopyranosylphenyl isothiocyanate itself is also a critical factor. Isothiocyanates can be susceptible to degradation under various conditions, including changes in temperature and pH. researchgate.net However, it has been suggested that the unique glycosidic structure of 4-L-Rhamnopyranosylphenyl isothiocyanate, specifically the presence of the rhamnose group, may confer enhanced stability compared to other isothiocyanates. mdpi.com This increased stability could have implications for its biological activity and persistence in biological systems. nih.gov
| Factor | Effect on Myrosinase Activity | Effect on Isothiocyanate Stability |
|---|---|---|
| Temperature | Optimal activity at moderate temperatures; inactivated by high heat (e.g., boiling) | Can be susceptible to heat-induced degradation |
| pH | Optimal activity typically around neutral pH | Stability can be pH-dependent |
| Chemical Structure | - | Glycosylation (presence of rhamnose) may enhance stability |
Advanced Research Perspectives and Future Directions
Computational Chemistry and Molecular Modeling Studies
Computational approaches are indispensable for predicting the molecular behavior of A-L-Rhamnopyranosylphenyl isothiocyanate, offering insights into its potential biological interactions and chemical reactivity before extensive laboratory work is undertaken.
Ligand-Protein Docking for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, estimating the strength and nature of the interaction. For A-L-Rhamnopyranosylphenyl isothiocyanate, docking studies would be crucial for identifying potential protein targets. The isothiocyanate group is a known electrophile that can form covalent bonds with nucleophilic residues like cysteine on proteins. Docking simulations can predict the binding affinity and specific interactions within the active sites of various proteins, such as enzymes or transcription factors. nih.govmdpi.com Studies on other isothiocyanates have successfully used this approach to identify and validate biological targets. nih.govfrontiersin.org For instance, docking has been used to investigate how different ITCs interact with proteasomal deubiquitinases and tubulin, providing a basis for understanding their anticancer effects. nih.govresearchgate.net Such studies for A-L-Rhamnopyranosylphenyl isothiocyanate could elucidate how the rhamnose and phenyl groups influence binding specificity and affinity compared to simpler ITCs.
| Isothiocyanate | Protein Target | Key Findings | Reference |
|---|---|---|---|
| Benzyl (B1604629) isothiocyanate (BITC), Phenethyl isothiocyanate (PEITC), Sulforaphane (B1684495) (SFN) | USP14 and UCHL5 (Proteasomal Deubiquitinases) | Predicted potent inhibition of UCHL5 and interaction with catalytic triad (B1167595) residues. | nih.gov |
| Various Synthetic ITCs | α-tubulin | Identified a binding cavity near Cys347 and hydrogen bonding with Lys352. | researchgate.net |
| 4-[(2′,3′,4′-O-triacetyl-α-L-rhamnosyloxy) N-benzyl] hydrazine (B178648) carbothioamide (MC-H) | ICAM-1, CD55, iNOS, Opioid Receptors | Demonstrated high binding affinity to multiple targets involved in pain and inflammation. | frontiersin.org |
Quantum Chemical Calculations for Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic structure and reactivity of molecules. nih.gov For A-L-Rhamnopyranosylphenyl isothiocyanate, these calculations can predict the electrophilicity of the carbon atom in the -N=C=S group, which is central to its biological activity. arkat-usa.org By calculating parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can estimate the molecule's kinetic stability and its propensity to react with biological nucleophiles. nih.gov DFT studies on other ITCs have been used to analyze their reaction mechanisms, such as in cycloaddition reactions, providing a deep understanding of their chemical behavior. researchgate.net These computational insights can guide the synthesis of novel derivatives with tailored reactivity and biological function.
Development of Advanced Delivery Systems for Preclinical Applications
The therapeutic potential of many isothiocyanates is hampered by challenges such as poor water solubility, volatility, and chemical instability. Advanced delivery systems are being developed to overcome these limitations in preclinical (in vitro and animal) studies. For A-L-Rhamnopyranosylphenyl isothiocyanate, nanoencapsulation could enhance bioavailability and target specificity.
Nanoparticles : Polymeric nanoparticles can encapsulate ITCs, protecting them from premature degradation and controlling their release. Studies have shown that nanoparticle formulations of ITCs can improve their efficacy in cancer models. nih.gov For example, nanoparticles loaded with allyl isothiocyanate have demonstrated enhanced anti-inflammatory and anti-proliferative effects in cell-based assays.
Liposomes : Liposomes are vesicles composed of lipid bilayers that can carry both hydrophilic and hydrophobic compounds. mdpi.com Co-encapsulation of phenethyl isothiocyanate (PEITC) and the chemotherapy drug cisplatin (B142131) in liposomes has been shown to enhance toxicity towards non-small cell lung cancer cells compared to the free drugs. nih.govresearchgate.net This approach could be adapted for A-L-Rhamnopyranosylphenyl isothiocyanate to improve its delivery and potentially create synergistic effects with other therapeutic agents.
| Delivery System | Isothiocyanate Payload | Application/Model | Key Outcome | Reference |
|---|---|---|---|---|
| Liposomal Nanoparticles | Phenethyl isothiocyanate (PEITC) & Cisplatin | Non-Small Cell Lung Cancer Cells | Enhanced toxicity toward cancer cells compared to free drugs. | nih.gov |
| Water-soluble Nanoparticles (mPEG-ITC based) | BODIPY-I-35 (Photosensitizer) | MCF-7 Breast Cancer Cells (in vitro & in vivo) | Enhanced photodynamic and photothermal therapy effects. | nih.gov |
| Various Nano-formulations | Sulforaphane (SFN) | General Cancer Therapy | Can be combined with other agents to achieve synergistic effects. | uea.ac.uk |
Elucidation of Novel Biological Targets and Signaling Pathways
Isothiocyanates are known to exert their biological effects by modulating a multitude of cellular signaling pathways. nih.govnih.gov While pathways related to oxidative stress response (Nrf2) and inflammation (NF-κB) are well-documented, future research on A-L-Rhamnopyranosylphenyl isothiocyanate will aim to uncover novel targets. nih.govmdpi.com The presence of the rhamnose moiety may facilitate unique interactions or alter cellular uptake, potentially leading to the modulation of new pathways.
Research on compounds like allyl isothiocyanate (AITC) has shown that it can regulate pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis. nih.govresearchgate.net Similarly, other ITCs have been found to modulate MAPKs, PI3K/AKT/mTOR, and various apoptotic signaling cascades. frontiersin.orgresearchgate.net A key future direction will be to use unbiased screening techniques, such as proteomics and transcriptomics, to identify the full spectrum of proteins and pathways affected by A-L-Rhamnopyranosylphenyl isothiocyanate. Recent studies have begun to identify novel mechanisms for ITCs, including the modulation of the tumor microenvironment and the inhibition of cancer stem cell self-renewal. mdpi.comuea.ac.uk
| Signaling Pathway | Isothiocyanate(s) | Biological Outcome | Reference |
|---|---|---|---|
| Keap1-Nrf2-ARE | Sulforaphane, PEITC, BITC | Induction of Phase II detoxification enzymes, antioxidant response. | nih.govmdpi.com |
| NF-κB | Sulforaphane, AITC, PEITC | Inhibition of pro-inflammatory gene expression. | nih.gov |
| MAPK (p38, JNK, ERK) | AITC, Sulforaphane | Modulation of cell proliferation, apoptosis, and stress responses. | frontiersin.orgresearchgate.net |
| PI3K/AKT/mTOR | Sulforaphane | Suppression of cancer cell growth and survival. | frontiersin.org |
| Apoptosis (Caspase activation, Bcl-2 family) | BITC, PEITC, AITC | Induction of programmed cell death in cancer cells. | nih.govfrontiersin.org |
Applications in Agrochemistry and Plant Defense Mechanisms
In nature, isothiocyanates are key components of the plant defense system. nih.gov They are produced from glucosinolate precursors upon tissue damage, a system often called the "mustard oil bomb," which protects plants from herbivores and pathogens. frontiersin.orgnih.gov This natural bioactivity is being explored for agricultural applications.
The practice of "biofumigation" involves incorporating Brassica plant matter into soil, where the breakdown of glucosinolates releases ITCs that suppress soil-borne pathogens, nematodes, and weeds. nih.govcabidigitallibrary.orgmdpi.com The effectiveness of biofumigation depends on the type and concentration of the ITCs produced. mdpi.comnih.gov A-L-Rhamnopyranosylphenyl isothiocyanate, as a glycoside, is structurally related to the precursor glucosinolates. Research in this area would investigate its stability in soil, its potential for enzymatic or microbial conversion, and its efficacy as a biofumigant. researchgate.net Understanding its mode of action could lead to its use as a more environmentally benign alternative to synthetic chemical pesticides. nih.govmdpi.com
Methodological Advancements in Isothiocyanate Research
Progress in understanding and applying A-L-Rhamnopyranosylphenyl isothiocyanate relies on continuous improvements in research methodologies.
Synthesis : Recent advancements in synthetic chemistry are providing safer and more efficient ways to produce isothiocyanates. Traditional methods often used highly toxic reagents like thiophosgene (B130339), but modern approaches utilize elemental sulfur or new desulfurization reagents, allowing for a wider range of ITC derivatives to be synthesized under milder conditions. rsc.orgrsc.orgresearchgate.netmdpi.commdpi.com These methods are crucial for producing A-L-Rhamnopyranosylphenyl isothiocyanate and its analogues for research purposes.
Analysis : The development of rapid, reliable, and inexpensive methods for detecting and quantifying ITCs is essential for both agricultural and biomedical research. While traditional methods like HPLC and GC-MS are effective, they can be labor-intensive. bohrium.com Newer approaches, such as the development of biosensors, offer the potential for high-throughput screening of ITCs in various samples, from plant extracts to soil and biological fluids. bohrium.com Such tools will be vital for studying the release, stability, and uptake of A-L-Rhamnopyranosylphenyl isothiocyanate in different environments.
Conclusion and Outlook for Rhamnopyranosylphenyl Isothiocyanate Research
Summary of Key Findings in Preclinical Research
Preclinical research has illuminated several potential therapeutic activities of 4-hydroxybenzyl isothiocyanate, primarily centered on its anticancer and antimicrobial properties.
Antiproliferative and Pro-apoptotic Effects: A significant body of in vitro research has demonstrated the ability of HBITC to inhibit the proliferation of various cancer cell lines. Studies have shown its efficacy against neuroblastoma, glioblastoma, breast, colon, glioma, leukemia, and lung cancer cells. nih.gov The mechanisms underlying these effects are multifaceted and include:
Induction of Apoptosis: HBITC has been shown to trigger programmed cell death in cancer cells. This is associated with a decrease in the mitochondrial membrane potential and changes in the levels of key regulatory proteins. nih.govnih.gov
Cell Cycle Regulation: In some cancer cell lines, such as human neuroblastoma SH-SY5Y cells, HBITC has been observed to upregulate the p21 protein and downregulate the p53 protein, suggesting an influence on cell cycle progression. nih.gov
Hydrogen Sulfide (H₂S) Donation: HBITC is recognized as a natural H₂S donor. The release of H₂S is linked to its antiproliferative effects. nih.gov This mechanism can lead to the S-sulfuration of proteins like p53 and Bcl-2, modifying their activity. nih.gov
Generation of Reactive Oxygen Species (ROS): Treatment with HBITC can lead to an increase in reactive oxygen species within cancer cells, contributing to oxidative stress and subsequent cell death. nih.gov This is partly achieved by downregulating mitochondrial enzymes such as rhodanese and 3-mercaptopyruvate sulfurtransferase. nih.gov
Antimicrobial Activity: Beyond its anticancer potential, HBITC has demonstrated significant antibacterial effects. It is effective against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium. nih.gov The antibacterial mechanism appears to involve the disruption of metabolic activity rather than compromising the integrity of the cell membrane. nih.gov Furthermore, its combination with citric acid or ascorbic acid can enhance its antibacterial efficacy. nih.gov HBITC has also been shown to improve the oxidative stability of edible oils, suggesting its potential as a natural food preservative. nih.gov
Remaining Challenges and Knowledge Gaps
Despite the promising preclinical findings, several challenges and knowledge gaps hinder the translational potential of HBITC and other isothiocyanates.
Chemical Instability and Bioavailability: A major challenge is the inherent instability of HBITC, particularly in aqueous solutions at neutral or alkaline pH, where it degrades rapidly. This instability complicates its delivery and reduces its bioavailability, making it difficult to achieve and maintain therapeutic concentrations in vivo.
Hormetic (Biphasic) Effects: Isothiocyanates can exhibit hormetic effects, where low doses may stimulate cell growth, while higher doses are inhibitory. mdpi.comfrontiersin.org This biphasic dose-response complicates the determination of effective and safe dosages for therapeutic use.
Metabolism and Inter-individual Variability: The metabolism of isothiocyanates can vary significantly among individuals. nih.gov This is due to factors such as differences in gut microbiota, which play a role in converting precursor glucosinolates into active isothiocyanates, and genetic polymorphisms in enzymes involved in their metabolism. nih.govfrontiersin.org
Lack of a Comprehensive Database: There is a need for a comprehensive and up-to-date database of glucosinolates and their corresponding isothiocyanates in commonly consumed foods. nih.gov The content of these compounds can vary widely depending on the plant species, growing conditions, storage, and food preparation methods. nih.govfrontiersin.org
Strategic Directions for Future Academic and Research Initiatives
To overcome the current challenges and fully explore the therapeutic potential of HBITC and related compounds, future research should focus on several strategic directions:
Development of Novel Delivery Systems: A critical area for future research is the development of advanced delivery systems, such as nano-delivery approaches, to enhance the stability, solubility, and bioavailability of HBITC. mdpi.com These technologies could protect the compound from degradation and ensure targeted delivery to tumor sites.
Investigating Synergistic Combinations: Future studies should explore the synergistic effects of HBITC with other natural compounds or conventional anticancer drugs. frontiersin.org Combination therapies could enhance therapeutic efficacy, overcome chemoresistance, and potentially reduce the required doses, thereby minimizing side effects. frontiersin.org
Elucidating Mechanisms of Action: Further research is needed to fully understand the complex molecular mechanisms underlying the biological activities of HBITC. This includes a deeper investigation into its role as an H₂S donor and its impact on various signaling pathways in different cell types.
Well-Designed Clinical Trials: There is a pressing need for larger, well-designed, and standardized clinical trials to evaluate the efficacy and safety of HBITC and other isothiocyanates in humans. nih.gov These trials should consider factors such as dose-response relationships, inter-individual variability, and the identification of suitable biomarkers for efficacy. mdpi.com
Focus on the Gut Microbiome: The role of the gut microbiota in the metabolism of glucosinolates and the bioavailability of isothiocyanates is a crucial area for future investigation. nih.govfrontiersin.org Understanding this interaction could lead to personalized nutritional strategies to maximize the health benefits of these compounds.
Agricultural and Food Science Research: Continued research in agriculture and food science is necessary to identify plant varieties with higher concentrations of specific glucosinolates and to develop optimal processing and cooking methods that preserve the bioavailability of the resulting isothiocyanates. frontiersin.org
Q & A
Q. How can researchers address challenges in reproducing synthetic protocols across labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
